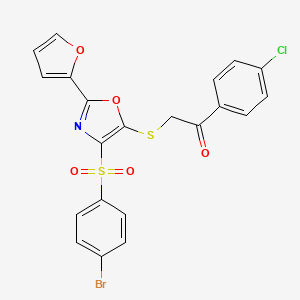

2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone

CAS No.: 686738-40-9

Cat. No.: VC5143864

Molecular Formula: C21H13BrClNO5S2

Molecular Weight: 538.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 686738-40-9 |

|---|---|

| Molecular Formula | C21H13BrClNO5S2 |

| Molecular Weight | 538.81 |

| IUPAC Name | 2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |

| Standard InChI | InChI=1S/C21H13BrClNO5S2/c22-14-5-9-16(10-6-14)31(26,27)20-21(29-19(24-20)18-2-1-11-28-18)30-12-17(25)13-3-7-15(23)8-4-13/h1-11H,12H2 |

| Standard InChI Key | HELSAUHKDLSEDY-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br |

Introduction

2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic compound featuring multiple functional groups, including a furan ring, a sulfonyl group, and halogenated phenyl groups. This compound belongs to the class of sulfonyl-containing oxazoles, which are known for their potential reactivity and biological activity. The presence of bromine and chlorine substituents on the phenyl rings enhances its lipophilicity and may influence its biological interactions.

Synthesis of 2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone

The synthesis of this compound typically involves several key steps:

-

Formation of the Oxazole Ring: This involves cyclization reactions to form the oxazole structure.

-

Introduction of the Furan Group: This is achieved through nucleophilic substitution reactions.

-

Attachment of the Sulfonyl Group: This involves the reaction of the oxazole derivative with a sulfonyl chloride, such as 4-bromophenylsulfonyl chloride.

-

Formation of the Thio Linkage: This step involves the reaction of the sulfonyl-oxazole derivative with a thiolating agent to form the thio linkage.

-

Final Coupling with 1-(4-Chlorophenyl)ethanone: This involves a coupling reaction to attach the final phenyl group.

These reactions require specific conditions such as controlled temperatures and pH levels to ensure optimal yields. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor the reactions and assess purity.

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions due to its functional groups:

-

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

-

Substitution: Reagents like sodium hydride (NaH) and various halides are employed in substitution reactions.

Reaction pathways can be explored using computational chemistry methods to predict reaction mechanisms and intermediates.

Biological Activity and Applications

The biological activity of this compound is likely influenced by its complex structure, which includes multiple functional groups capable of interacting with biological targets. Experimental studies involving cell lines or animal models would be necessary to elucidate specific mechanisms and quantify biological effects.

| Potential Application | Description |

|---|---|

| Pharmaceuticals | The compound may exhibit antimicrobial or antiviral properties due to its structural features. |

| Materials Science | It could be used in the development of advanced materials with unique properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume